molecular formula C12H17F B6161910 2-fluoro-1,4-bis(propan-2-yl)benzene CAS No. 87591-03-5

2-fluoro-1,4-bis(propan-2-yl)benzene

Cat. No. B6161910
CAS RN: 87591-03-5
M. Wt: 180.3
InChI Key:
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Description

2-Fluoro-1,4-bis(propan-2-yl)benzene, also known as 2-F-1,4-BPPB, is a synthetic organic compound with a wide range of applications in the pharmaceutical and biotechnology industries. It is a colorless liquid with a boiling point of 157-158 °C and a flash point of 59 °C. 2-F-1,4-BPPB has been found to have a variety of biological activities, including anti-cancer, anti-inflammatory, and antifungal properties. In addition, it has been used in the synthesis of a variety of drugs, including anti-malarial drugs, anti-HIV drugs, and anticonvulsants.

Mechanism of Action

2-fluoro-1,4-bis(propan-2-yl)benzene has been found to have a variety of biological activities, including anti-cancer, anti-inflammatory, and antifungal properties. The exact mechanism of action of 2-fluoro-1,4-bis(propan-2-yl)benzene is not yet fully understood. However, it is believed that the fluoro-substituted benzene ring of the molecule is responsible for its biological activities. It is thought that the fluoro-substituted benzene ring is able to interact with certain proteins in the body, resulting in the desired biological effects.
Biochemical and Physiological Effects
2-fluoro-1,4-bis(propan-2-yl)benzene has been found to have a variety of biochemical and physiological effects. It has been found to have anti-cancer, anti-inflammatory, and antifungal properties. In addition, it has been found to have anti-HIV, anti-malarial, and anticonvulsant properties. It has also been found to have a variety of other effects, including the inhibition of certain enzymes and the stimulation of certain hormones.

Advantages and Limitations for Lab Experiments

2-fluoro-1,4-bis(propan-2-yl)benzene has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 2-fluoro-1,4-bis(propan-2-yl)benzene is that it is relatively inexpensive and easy to obtain. In addition, it is highly soluble in water and other solvents, making it easy to work with in the laboratory. However, it is also important to note that 2-fluoro-1,4-bis(propan-2-yl)benzene can be toxic if not handled properly, and it should be handled with care in the laboratory.

Future Directions

There are a number of potential future directions for 2-fluoro-1,4-bis(propan-2-yl)benzene research. One potential direction is to further study the mechanisms of action of 2-fluoro-1,4-bis(propan-2-yl)benzene and to identify new targets for its biological activities. In addition, further research is needed to determine the optimal conditions for the synthesis of 2-fluoro-1,4-bis(propan-2-yl)benzene and to develop new methods for its synthesis. Finally, further research is needed to identify new applications for 2-fluoro-1,4-bis(propan-2-yl)benzene, such as the development of new drugs or the synthesis of new materials.

Synthesis Methods

2-fluoro-1,4-bis(propan-2-yl)benzene can be synthesized through a variety of methods. The most common method involves the reaction of 2-fluoro-1-propanol with 4-chlorobenzene in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at a temperature of 70-80 °C for a period of 1-2 hours. The product is then isolated and purified by column chromatography.

Scientific Research Applications

2-fluoro-1,4-bis(propan-2-yl)benzene has been used in a variety of scientific research applications. It has been used to study the effects of fluorine on the structure and properties of organic molecules, as well as to study the mechanisms of action of various drugs. In addition, it has been used in the synthesis of a variety of drugs, including anti-malarial drugs, anti-HIV drugs, and anticonvulsants.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-fluoro-1,4-bis(propan-2-yl)benzene can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Benzene", "2-propanol", "Hydrogen fluoride", "Sodium hydroxide", "Sodium bicarbonate", "Sodium sulfate", "Sodium chloride", "Sodium carbonate", "Sulfuric acid", "Potassium permanganate", "Acetone" ], "Reaction": [ "Step 1: Bromination of benzene using bromine and sulfuric acid to form bromobenzene", "Step 2: Nitration of bromobenzene using nitric acid and sulfuric acid to form 4-bromonitrobenzene", "Step 3: Reduction of 4-bromonitrobenzene using tin and hydrochloric acid to form 4-bromoaniline", "Step 4: Diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid to form 4-bromoanilinediazonium chloride", "Step 5: Coupling of 4-bromoanilinediazonium chloride with 2-propanol using sodium hydroxide to form 2-fluoro-4-(propan-2-yl)phenol", "Step 6: Protection of the hydroxyl group in 2-fluoro-4-(propan-2-yl)phenol using acetone and sulfuric acid to form 2-fluoro-4-(propan-2-yl)phenyl acetate", "Step 7: Bromination of 2-fluoro-4-(propan-2-yl)phenyl acetate using bromine and acetic acid to form 2-fluoro-4-(propan-2-yl)phenyl 2-bromoacetate", "Step 8: Reduction of 2-fluoro-4-(propan-2-yl)phenyl 2-bromoacetate using sodium borohydride to form 2-fluoro-4-(propan-2-yl)phenyl acetate", "Step 9: Hydrolysis of 2-fluoro-4-(propan-2-yl)phenyl acetate using sodium hydroxide to form 2-fluoro-1,4-bis(propan-2-yl)benzene" ] }

CAS RN

87591-03-5

Molecular Formula

C12H17F

Molecular Weight

180.3

Purity

95

Origin of Product

United States

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